molecular formula C7H11NO2 B088625 Ethyl 4-cyanobutanoate CAS No. 10444-38-9

Ethyl 4-cyanobutanoate

Cat. No.: B088625
CAS No.: 10444-38-9
M. Wt: 141.17 g/mol
InChI Key: GHXXCVVSJXZBPO-UHFFFAOYSA-N
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Description

Ethyl 4-cyanobutanoate is an organic compound with the molecular formula C7H11NO2. It is a nitrile ester, characterized by the presence of both a nitrile group (-CN) and an ester group (-COOEt). This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-cyanobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acrylate with sodium cyanide in the presence of a suitable catalyst. The reaction proceeds via nucleophilic addition of the cyanide ion to the double bond of ethyl acrylate, followed by esterification to form the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyanobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-cyanobutanoate is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 4-cyanobutanoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitrile group is converted to an amine through the transfer of electrons from the reducing agent. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.

Comparison with Similar Compounds

Ethyl 4-cyanobutanoate can be compared with other nitrile esters such as:

  • Mthis compound
  • Propyl 4-cyanobutanoate
  • Butyl 4-cyanobutanoate

Uniqueness: this compound is unique due to its specific ester group, which influences its reactivity and applications. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

ethyl 4-cyanobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)5-3-4-6-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXXCVVSJXZBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451157
Record name Ethyl 4-cyanobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10444-38-9
Record name Ethyl 4-cyanobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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